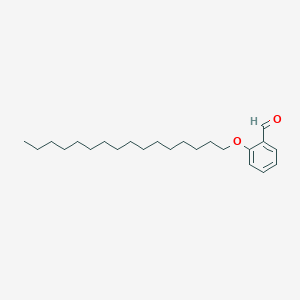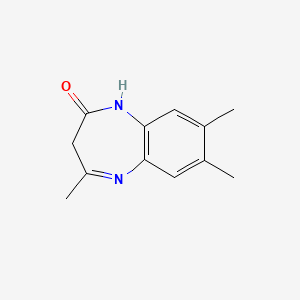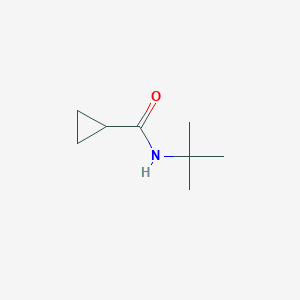![molecular formula C25H28N6O4 B11966015 7-[2-Hydroxy-3-(2-methylphenoxy)propyl]-1,3-dimethyl-8-[(2E)-2-(1-phenylethylidene)hydrazino]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11966015.png)
7-[2-Hydroxy-3-(2-methylphenoxy)propyl]-1,3-dimethyl-8-[(2E)-2-(1-phenylethylidene)hydrazino]-3,7-dihydro-1H-purine-2,6-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-[2-Hydroxy-3-(2-methylphenoxy)propyl]-1,3-dimethyl-8-[(2E)-2-(1-phenylethylidene)hydrazino]-3,7-dihydro-1H-purine-2,6-dione is a complex organic compound with a unique structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-[2-Hydroxy-3-(2-methylphenoxy)propyl]-1,3-dimethyl-8-[(2E)-2-(1-phenylethylidene)hydrazino]-3,7-dihydro-1H-purine-2,6-dione typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to specific reaction conditions to form the final product. Common synthetic routes include:
Hydroxylation: Introduction of the hydroxyl group at the appropriate position.
Phenoxy Substitution: Attachment of the phenoxy group through nucleophilic substitution reactions.
Hydrazino Addition: Formation of the hydrazino group via condensation reactions with hydrazine derivatives.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process typically includes:
Batch Reactors: For controlled addition of reagents and precise temperature control.
Continuous Flow Reactors: For large-scale production with consistent quality.
Purification Techniques: Such as crystallization, distillation, and chromatography to isolate the final product.
Analyse Des Réactions Chimiques
Types of Reactions
7-[2-Hydroxy-3-(2-methylphenoxy)propyl]-1,3-dimethyl-8-[(2E)-2-(1-phenylethylidene)hydrazino]-3,7-dihydro-1H-purine-2,6-dione undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups using oxidizing agents like potassium permanganate.
Reduction: Reduction of hydrazino groups to amines using reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions involving the phenoxy group.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Methanol, ethanol, dichloromethane.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carbonyl-containing derivatives, while reduction may produce amine derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
In biological research, it may be used as a probe to study enzyme interactions and cellular processes. Its functional groups can be modified to create derivatives with specific biological activities.
Medicine
In medicine, this compound has potential applications as a pharmaceutical intermediate. Its structure can be tailored to develop new drugs with improved efficacy and reduced side effects.
Industry
In the industrial sector, it may be used in the production of specialty chemicals, polymers, and advanced materials. Its reactivity and stability make it suitable for various industrial processes.
Mécanisme D'action
The mechanism of action of 7-[2-Hydroxy-3-(2-methylphenoxy)propyl]-1,3-dimethyl-8-[(2E)-2-(1-phenylethylidene)hydrazino]-3,7-dihydro-1H-purine-2,6-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other biomolecules. The compound’s functional groups enable it to form hydrogen bonds, hydrophobic interactions, and covalent bonds with its targets, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- **7-[2-Hydroxy-3-(2-methylphenoxy)propyl]-3-methyl-8-[(2Z)-2-(1-phenylethylidene)hydrazino]-3,7-dihydro-1H-purine-2,6-dione .
- **7-[2-Hydroxy-3-(2-methylphenoxy)propyl]-3-methyl-8-[(2E)-2-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)hydrazino]-3,7-dihydro-1H-purine-2,6-dione .
Uniqueness
The uniqueness of 7-[2-Hydroxy-3-(2-methylphenoxy)propyl]-1,3-dimethyl-8-[(2E)-2-(1-phenylethylidene)hydrazino]-3,7-dihydro-1H-purine-2,6-dione lies in its specific combination of functional groups and structural features
Propriétés
Formule moléculaire |
C25H28N6O4 |
|---|---|
Poids moléculaire |
476.5 g/mol |
Nom IUPAC |
7-[2-hydroxy-3-(2-methylphenoxy)propyl]-1,3-dimethyl-8-[(2E)-2-(1-phenylethylidene)hydrazinyl]purine-2,6-dione |
InChI |
InChI=1S/C25H28N6O4/c1-16-10-8-9-13-20(16)35-15-19(32)14-31-21-22(29(3)25(34)30(4)23(21)33)26-24(31)28-27-17(2)18-11-6-5-7-12-18/h5-13,19,32H,14-15H2,1-4H3,(H,26,28)/b27-17+ |
Clé InChI |
GUKATGUIVISIMO-WPWMEQJKSA-N |
SMILES isomérique |
CC1=CC=CC=C1OCC(CN2C3=C(N=C2N/N=C(\C)/C4=CC=CC=C4)N(C(=O)N(C3=O)C)C)O |
SMILES canonique |
CC1=CC=CC=C1OCC(CN2C3=C(N=C2NN=C(C)C4=CC=CC=C4)N(C(=O)N(C3=O)C)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-Chloro-2,6-dimethylbenzo[d]oxazole](/img/structure/B11965947.png)

![(5Z)-3-Allyl-5-({3-[4-(isopentyloxy)phenyl]-1-phenyl-1H-pyrazol-4-YL}methylene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11965966.png)
![N'-[(1E,2Z)-2-bromo-3-phenylprop-2-en-1-ylidene]-2-({5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetohydrazide](/img/structure/B11965970.png)

![2-{(3Z)-3-[3-(2-ethylhexyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}-N-(4-methoxyphenyl)acetamide](/img/structure/B11965977.png)


![methyl (2E)-2-[4-(isopentyloxy)-3-methoxybenzylidene]-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11966000.png)
![(5Z)-5-[(3-{4-[(4-Chlorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-YL)methylene]-3-propyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11966002.png)


![3-(4-methylphenyl)-6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepine](/img/structure/B11966024.png)
